molecular formula C9H13NS B12831910 (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine

Cat. No.: B12831910
M. Wt: 167.27 g/mol
InChI Key: ZPGXZQGGSZNSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and various industrial processes. The presence of the tetrahydrobenzo[b]thiophene moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGXZQGGSZNSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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